4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that features an indole moiety, a triazine ring, and a benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The triazine and benzimidazole rings are then constructed through subsequent cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the cyclization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The compound’s indole and benzimidazole moieties are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carbaldehyde: A precursor for synthesizing various indole derivatives.
5-methoxy-2-methyl-1H-indole-3-acetic acid: Known for its role as a plant growth regulator.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: Studied for its potential as a tubulin polymerization inhibitor.
Uniqueness
4-(5-methoxy-1-methyl-1H-indol-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combination of indole, triazine, and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(5-methoxy-1-methylindol-3-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C19H18N6O/c1-24-10-13(12-9-11(26-2)7-8-15(12)24)17-22-18(20)23-19-21-14-5-3-4-6-16(14)25(17)19/h3-10,17H,1-2H3,(H3,20,21,22,23) |
InChI Key |
FIZWMCLQSFCKDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3N=C(NC4=NC5=CC=CC=C5N34)N |
Origin of Product |
United States |
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